[5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol;dihydrochloride
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Overview
Description
[5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol;dihydrochloride is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol;dihydrochloride typically involves the formation of the oxazole ring followed by the introduction of the aminoethyl and methanol groups. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The aminoethyl group can be introduced through nucleophilic substitution reactions, while the methanol group can be added via reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form a saturated ring system.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated ring systems.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Similar in structure due to the presence of an aminoethyl group.
2-Bromoethylamine hydrobromide: Contains an ethylamine group, similar to the aminoethyl group in the target compound.
5-Amino-pyrazoles: Another class of compounds with an amino group attached to a heterocyclic ring.
Uniqueness
[5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol;dihydrochloride is unique due to the combination of its oxazole ring, aminoethyl group, and methanol group This combination imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
[5-(2-aminoethyl)-1,3-oxazol-4-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.2ClH/c7-2-1-6-5(3-9)8-4-10-6;;/h4,9H,1-3,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWHWULBFFNGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)CCN)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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